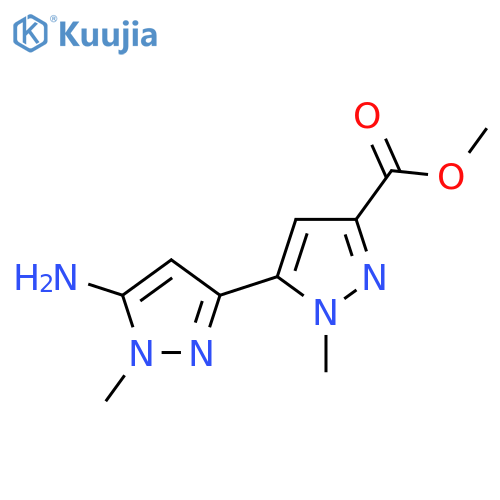

Cas no 2229429-51-8 (methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate)

2229429-51-8 structure

商品名:methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate

- EN300-1787262

- 2229429-51-8

-

- インチ: 1S/C10H13N5O2/c1-14-8(4-7(13-14)10(16)17-3)6-5-9(11)15(2)12-6/h4-5H,11H2,1-3H3

- InChIKey: MOLBBLQWSOZANC-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=C(C2C=C(N)N(C)N=2)N(C)N=1)=O

計算された属性

- せいみつぶんしりょう: 235.10692467g/mol

- どういたいしつりょう: 235.10692467g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 88Ų

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1787262-0.1g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 0.1g |

$1533.0 | 2023-09-19 | ||

| Enamine | EN300-1787262-5.0g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 5g |

$5056.0 | 2023-06-02 | ||

| Enamine | EN300-1787262-10.0g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 10g |

$7497.0 | 2023-06-02 | ||

| Enamine | EN300-1787262-0.05g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 0.05g |

$1464.0 | 2023-09-19 | ||

| Enamine | EN300-1787262-0.5g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 0.5g |

$1673.0 | 2023-09-19 | ||

| Enamine | EN300-1787262-0.25g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 0.25g |

$1604.0 | 2023-09-19 | ||

| Enamine | EN300-1787262-5g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 5g |

$5056.0 | 2023-09-19 | ||

| Enamine | EN300-1787262-1.0g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 1g |

$1742.0 | 2023-06-02 | ||

| Enamine | EN300-1787262-2.5g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 2.5g |

$3417.0 | 2023-09-19 | ||

| Enamine | EN300-1787262-10g |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2229429-51-8 | 10g |

$7497.0 | 2023-09-19 |

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

2229429-51-8 (methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量